BMS 214428
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Overview
Description
BMS 214428 is a complex organic compound that features a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and various reagents to introduce the cyanoamino, piperidinyl, and phenyl groups. Common synthetic routes may involve:
Nitration and Reduction: Introducing nitro groups followed by reduction to amines.
Condensation Reactions: Forming the cyanoamino and methylene bridges.
Esterification: Converting carboxylic acids to esters using alcohols and acid catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl and phenyl groups.
Reduction: Reduction reactions could target the cyanoamino group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring and other aromatic systems.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a drug candidate, particularly if it exhibits activity against specific biological targets.
Medicine
Medicinal applications could include its use as a pharmaceutical intermediate or as a lead compound in drug discovery programs.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential mechanisms could involve binding to enzymes or receptors, inhibiting or activating specific pathways, or interacting with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
3,5-Pyridinedicarboxylic acid derivatives: Compounds with similar pyridine cores but different substituents.
Piperidinyl compounds: Molecules featuring the piperidine ring, which is common in many pharmaceuticals.
Phenyl-substituted compounds: Aromatic compounds with phenyl groups, often used in medicinal chemistry.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
216508-01-9 |
---|---|
Molecular Formula |
C33H40N6O4 |
Molecular Weight |
584.71 |
IUPAC Name |
dimethyl 4-[3-[[N-cyano-N'-[3-(4-phenylpiperidin-1-yl)propyl]carbamimidoyl]amino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C33H40N6O4/c1-22-28(31(40)42-3)30(29(23(2)37-22)32(41)43-4)26-12-8-13-27(20-26)38-33(36-21-34)35-16-9-17-39-18-14-25(15-19-39)24-10-6-5-7-11-24/h5-8,10-13,20,25,30,37H,9,14-19H2,1-4H3,(H2,35,36,38) |
InChI Key |
GIOHMBUSIFGCJS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)NC(=NCCCN3CCC(CC3)C4=CC=CC=C4)NC#N)C(=O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS 214428; BMS-214428; BMS214428; UNII-6774Z74TWN. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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